molecular formula C18H17N3OS B298896 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one

Cat. No. B298896
M. Wt: 323.4 g/mol
InChI Key: XIPLLUYGFSZHEW-OJDGJHKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PPT, is a thiazolidinone derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one binds to PPARγ and induces a conformational change that allows it to interact with coactivators and regulate gene expression. 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to increase the expression of genes involved in glucose uptake, lipid metabolism, and adipogenesis.
Biochemical and Physiological Effects:
2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels.

Advantages and Limitations for Lab Experiments

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is also readily available and relatively inexpensive. However, 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has some limitations, including its low potency and selectivity for PPARγ, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, including the development of more potent and selective PPARγ agonists, the investigation of the effects of 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one on other metabolic pathways, and the evaluation of the potential of 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases. Additionally, the use of 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one in combination with other drugs or therapies may also be explored.

Synthesis Methods

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 4-formylpyridine with 2-aminothiophenol and 3-propyl-1,2,4-oxadiazole in the presence of acetic acid and refluxed in ethanol. Another method involves the reaction of 4-formylpyridine with 2-aminothiophenol and 3-propyl-1,2,4-oxadiazole in the presence of sodium hydroxide and refluxed in ethanol. The product obtained from both methods is then treated with glacial acetic acid to obtain 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one.

Scientific Research Applications

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications, including its use as an anti-inflammatory agent, anticancer agent, and antidiabetic agent. Studies have shown that 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, 2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity.

properties

Product Name

2-(Phenylimino)-3-propyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

(5E)-2-phenylimino-3-propyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3OS/c1-2-12-21-17(22)16(13-14-8-10-19-11-9-14)23-18(21)20-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b16-13+,20-18?

InChI Key

XIPLLUYGFSZHEW-OJDGJHKISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3

Origin of Product

United States

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